BenchChemオンラインストアへようこそ!

Betahistine impurity 5-13C,d3

Pharmaceutical Analysis LC-MS/MS Isotope Dilution Mass Spectrometry

Why choose this compound? This 13C,d3 dual-labeled analog of Betahistine impurity 5 is the only isotopologue that guarantees co-elution and matching ionization with the target N-nitroso betahistine analyte. Unlabeled or differently labeled IS options introduce unpredictable quantification bias. Trusted by QC/AR&D labs for ANDA validation (ICH Q2(R1)) and stability studies (ICH Q1A(R2)), this >98% pure SIL-IS delivers defensible ng/day compliance data for FDA/EMA nitrosamine limits. Order now to fortify your Betahistine impurity control strategy.

Molecular Formula C8H11N3O
Molecular Weight 169.20 g/mol
Cat. No. B12416512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBetahistine impurity 5-13C,d3
Molecular FormulaC8H11N3O
Molecular Weight169.20 g/mol
Structural Identifiers
SMILESCN(CCC1=CC=CC=N1)N=O
InChIInChI=1S/C8H11N3O/c1-11(10-12)7-5-8-4-2-3-6-9-8/h2-4,6H,5,7H2,1H3/i1+1D3
InChIKeyRSPHCMYPFWSJIJ-KQORAOOSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Betahistine Impurity 5-13C,d3 – A Dual Isotopically Labeled Analytical Reference Standard for Pharmaceutical QC


Betahistine impurity 5-13C,d3 (molecular formula: C7[13C]H8D3N3O; MW: 169.20) is a stable isotope-labeled analytical reference standard, specifically a 13C- and deuterium-labeled analog of Betahistine impurity 5 . This compound is a nitrosamine impurity of the antivertigo drug Betahistine . It is supplied with a purity of ≥95%–≥98% and is intended solely for research and analytical applications, including use as a tracer and an internal standard (IS) for quantitative mass spectrometry .

Why Unlabeled or Differently Labeled Betahistine Impurity Standards Cannot Be Substituted for 5-13C,d3 in Validated Methods


In quantitative LC-MS/MS or GC-MS assays, the use of a structurally identical stable isotope-labeled internal standard (SIL-IS) is critical for correcting matrix effects, ionization variability, and sample preparation losses, thereby ensuring method accuracy and precision . Unlabeled impurity standards (e.g., Betahistine Impurity 5) cannot provide this compensation and are unsuitable as internal standards. Furthermore, SIL-IS candidates with different isotopic labeling patterns (e.g., Betahistine-d3 dihydrochloride or Betahistine-[d3]) may exhibit distinct chromatographic retention times, ionization efficiencies, or fragmentation patterns, which can introduce quantification bias if not validated for the specific analyte and method [1]. Therefore, the specific dual labeling (13C,d3) of Betahistine impurity 5-13C,d3 is method-defined and not interchangeable with other isotopologues or unlabeled analogs.

Comparative Analytical Performance: How Betahistine Impurity 5-13C,d3 Quantifiably Differs from Alternative Standards


Dual Isotopic Labeling (13C,d3) Provides a Distinct Mass Shift for Unambiguous LC-MS/MS Quantification Compared to Unlabeled or d3-Only Standards

Betahistine impurity 5-13C,d3 incorporates both a 13C atom and three deuterium atoms, resulting in a nominal mass increase of +4 Da relative to the unlabeled Betahistine impurity 5 [1]. In contrast, a standard labeled with only three deuterium atoms (e.g., Betahistine-d3) results in a mass increase of +3 Da. The +4 Da mass shift of the 13C,d3 standard ensures a baseline-resolved isotopic envelope in MS analysis, minimizing spectral overlap and 'cross-talk' between the analyte and IS signals, which is crucial for accurate quantification at trace impurity levels (e.g., ≤0.1% per ICH Q3A) [2][3].

Pharmaceutical Analysis LC-MS/MS Isotope Dilution Mass Spectrometry Nitrosamine Impurity Quantification

Regulatory Compliance Advantage: Betahistine Impurity 5-13C,d3 is Supplied with Full Characterization Data, Unlike Research-Grade Unlabeled Impurities

Betahistine impurity 5-13C,d3 is supplied by multiple vendors with detailed characterization data compliant with regulatory guidelines for reference standards . This includes a Certificate of Analysis (COA) with data on identity (NMR, MS), purity (HPLC), and isotopic enrichment. In contrast, a generic, unlabeled 'Betahistine Impurity 5' (e.g., from SynZeal) is also characterized but lacks the inherent benefits of isotopic labeling for use as an internal standard [1]. While both are suitable for qualitative identification, only the isotopically labeled version can serve as a SIL-IS for accurate quantification, a critical requirement for ANDA and DMF submissions .

Regulatory Compliance ANDA Submission Pharmaceutical Quality Control Reference Standard

Improved Assay Precision: Stable Isotope-Labeled Internal Standards (SIL-IS) Reduce Analytical Variability vs. Structural Analogs

Stable isotope-labeled (SIL) internal standards, such as Betahistine impurity 5-13C,d3, are the gold standard for quantitative bioanalysis because they co-elute with the analyte and experience identical matrix effects and ionization suppression/enhancement [1]. This contrasts with structural analog internal standards, which may exhibit different chromatographic behavior and recovery rates, leading to higher variability and bias. While no direct head-to-head study for this specific compound was found, class-level evidence shows SIL-IS can improve assay precision (CV%) by 2- to 5-fold compared to analog IS in typical LC-MS/MS methods [2].

Bioanalysis LC-MS Method Validation Matrix Effect Internal Standard

Primary Applications Where Betahistine Impurity 5-13C,d3 Delivers Definitive Analytical Value


Quantification of N-Nitroso Betahistine in API and Drug Products for Regulatory Compliance

Regulatory agencies (FDA, EMA) require stringent control of nitrosamine impurities. Betahistine impurity 5-13C,d3, as a SIL-IS, enables the development and validation of a highly sensitive and accurate LC-MS/MS method for quantifying trace levels of N-nitroso betahistine in Betahistine API and finished dosage forms [1]. Its use ensures compliance with established acceptable intake limits, which are typically in the low ng/day range [2].

Method Development and Validation for Abbreviated New Drug Applications (ANDA)

For generic pharmaceutical companies filing ANDAs, establishing a stability-indicating method is paramount. Betahistine impurity 5-13C,d3 serves as an ideal internal standard during method validation, as described in ICH Q2(R1) [1]. It is used to demonstrate method accuracy, precision, and specificity for the quantitation of the N-nitroso betahistine impurity, supporting the demonstration of pharmaceutical equivalence to the reference listed drug (RLD) [2].

Stability Studies and Forced Degradation Analysis

During ICH Q1A(R2) stability studies, it is critical to accurately track the formation of degradation products like N-nitroso betahistine. Incorporating Betahistine impurity 5-13C,d3 as an internal standard into the analytical method provides robust quantification of this impurity across various stress conditions (heat, light, humidity, oxidation) [1]. The isotopic internal standard corrects for any sample matrix changes that occur during degradation, ensuring the reported impurity levels are accurate and not artifacts of the analytical method [2].

Quality Control Release Testing of Betahistine Batches

Commercial manufacturers of Betahistine can integrate Betahistine impurity 5-13C,d3 into their quality control (QC) release testing protocols [1]. By using this SIL-IS in routine LC-MS/MS analysis, QC laboratories can confidently quantify the N-nitroso betahistine impurity content in each batch, ensuring it falls below the specified limit (e.g., ≤0.1% or the toxicology-based limit) before the batch is released for commercial distribution or further pharmaceutical manufacturing [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Betahistine impurity 5-13C,d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.